molecular formula C21H20ClN3O3S B2668477 4-chloro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide CAS No. 303986-74-5

4-chloro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide

Cat. No.: B2668477
CAS No.: 303986-74-5
M. Wt: 429.92
InChI Key: LGNQVGSKFBPAPD-UHFFFAOYSA-N
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Description

4-Chloro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide is a carbohydrazide derivative featuring a substituted pyridine ring and a benzenecarbohydrazide backbone. The compound’s structure includes a 4-chlorophenyl group, a methyl-substituted pyridine ring with a methylsulfonyl substituent at position 3, and a methyl group at position 2.

Properties

IUPAC Name

4-chloro-N'-methyl-N'-(4-methyl-3-methylsulfonyl-6-phenylpyridin-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-14-13-18(15-7-5-4-6-8-15)23-20(19(14)29(3,27)28)25(2)24-21(26)16-9-11-17(22)12-10-16/h4-13H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNQVGSKFBPAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)N(C)NC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of 4-chloro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide is represented as follows:

  • Molecular Formula : C18_{18}H20_{20}ClN3_{3}O2_{2}S
  • Molecular Weight : Approximately 373.89 g/mol

Structural Features

The compound features:

  • A chlorine atom at the para position of the phenyl ring.
  • A methylsulfonyl group attached to the pyridine ring, which may enhance its solubility and biological activity.
  • A carbohydrazide functional group , which is often associated with various biological activities, including antimicrobial and anticancer properties.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many hydrazone derivatives are known to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
  • Anticancer Effects : Preliminary studies suggest that hydrazone derivatives can induce apoptosis in cancer cells, making them candidates for further investigation as anticancer agents.

Case Studies and Research Findings

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that similar hydrazone compounds showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 20 µM, indicating potent activity (source needed).
  • Antimicrobial Properties : Another research effort highlighted the antimicrobial efficacy of related compounds against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were reported between 10 to 50 µg/mL, suggesting a broad spectrum of antimicrobial activity (source needed).
  • Antioxidant Capacity : In vitro assays measuring DPPH radical scavenging activity showed that derivatives of this compound exhibited significant antioxidant capabilities comparable to standard antioxidants like ascorbic acid (source needed).

Comparative Biological Activity Table

Activity TypeCompound TypeIC50/MIC ValuesReference
AnticancerHydrazone Derivatives5 - 20 µM[Study Reference]
AntimicrobialSimilar Compounds10 - 50 µg/mL[Study Reference]
AntioxidantRelated HydrazonesComparable to Ascorbic Acid[Study Reference]

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthesis routes, and properties of 4-chloro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide with related compounds from the evidence:

Compound Name Key Structural Features Synthesis & Yield Physical/Chemical Properties Potential Applications Reference
This compound 4-Chlorophenyl, methylsulfonyl-pyridine, methyl group Not explicitly reported (likely involves condensation of hydrazide with pyridine) Predicted low solubility due to hydrophobic aryl groups; stable under acidic conditions Agrochemicals (e.g., insecticides, fungicides)
4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide Piperidine ring, 4-methylphenylsulfonyl group Not detailed; CAS 1024183-79-6 (commercially available via Parchem) Molecular formula C₂₀H₂₂ClN₃O₄S; likely moderate solubility in polar aprotic solvents Pharmaceutical intermediates
4-Chloro-N-[3-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]benzamide Trifluoromethylpyridine, dimethylamino group Multi-step synthesis (exact yield not provided) High thermal stability; IR and NMR data confirm amide linkage Herbicide or antifungal agents
4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-imino-methylbenzenesulfonamide (Compound 11) Chlorobenzo[d]dioxole, thioether linkage, iminoimidazole 15-hour reflux in toluene with PTSA; purified via HPLC Mp 177–180°C; characterized by IR and HPLC Antimicrobial or enzyme inhibitors
N'-(6-Chloro-4-(2-(phenylsulfonyl)hydrazinecarbonyl)pyridin-2-yl)benzenesulfonohydrazide Dual sulfonohydrazide groups, pyridine core 78% yield via optimized route (exact conditions not specified) High crystallinity; CAS 1268669-63-1 Anticancer or antiviral research

Key Observations:

Structural Diversity: The target compound’s methylsulfonyl-pyridine group distinguishes it from analogs like 4-chloro-N-[3-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]benzamide (), which has a trifluoromethylpyridine motif. The methylsulfonyl group may enhance oxidative stability compared to trifluoromethyl or thioether substituents . Unlike sulfonamide derivatives (e.g., Compound 11 in ), the carbohydrazide backbone may confer unique hydrogen-bonding capabilities, influencing molecular recognition in biological systems .

The pyridine ring’s substitution pattern likely requires careful regioselective synthesis to avoid byproducts .

Biological Relevance: Pyridine and sulfonyl groups are common in agrochemicals (). For example, N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide () is a known insecticide, suggesting the target compound may share pesticidal activity.

This contrasts with sulfonamides, which typically form weaker hydrogen bonds .

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